molecular formula C18H22F3N3O3S B2578337 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine CAS No. 1396866-15-1

4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine

Cat. No.: B2578337
CAS No.: 1396866-15-1
M. Wt: 417.45
InChI Key: MDSHBDLSDCVSRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C18H22F3N3O3S and its molecular weight is 417.45. The purity is usually 95%.
BenchChem offers high-quality 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N3O3S/c1-13-11-14(2)24(22-13)12-15-7-9-23(10-8-15)28(25,26)17-5-3-16(4-6-17)27-18(19,20)21/h3-6,11,15H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSHBDLSDCVSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine represents a novel structural entity in medicinal chemistry, particularly within the realm of pyrazole and sulfonamide derivatives. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that integrates the pyrazole and piperidine moieties through sulfonamide linkages. The methodology often employs nucleophilic substitution reactions, utilizing reagents such as trifluoromethoxy phenylsulfonyl chloride and various bases to facilitate the formation of the desired product.

Antiproliferative Properties

Recent studies have highlighted the antiproliferative activity of pyrazole derivatives, including those similar to our compound. For instance, a study on pyrazole-4-sulfonamide derivatives demonstrated significant activity against U937 cells, with compounds exhibiting IC50 values indicating their potency in inhibiting cell proliferation .

The biological activity of these compounds is often linked to their ability to inhibit specific enzymes or pathways involved in cell growth and survival. The sulfonamide group has been recognized for its role in enhancing the interaction with biological targets, potentially affecting pathways related to cancer and inflammation.

Study 1: Anticancer Activity

In a comparative study, several pyrazole derivatives were synthesized and tested for their anticancer properties. The results indicated that compounds with similar structural motifs to 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine displayed varying degrees of cytotoxicity against different cancer cell lines. Notably, one derivative showed an IC50 value of 15 µM , suggesting moderate efficacy in inhibiting cancer cell growth .

Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of pyrazole derivatives. The findings suggested that these compounds could reduce inflammatory markers in vitro. For example, a derivative with a similar structure was shown to decrease levels of TNF-alpha and IL-6 in stimulated macrophages, indicating potential for treating inflammatory diseases .

Data Tables

Compound NameStructureIC50 (µM)Biological Activity
Compound AStructure A15Anticancer
Compound BStructure B25Anti-inflammatory
Compound CStructure C30Antiproliferative

Q & A

Basic: What synthetic methodologies are recommended for constructing the piperidine-sulfonyl-pyrazole scaffold?

Answer:
The synthesis involves two primary steps: (1) sulfonylation of the piperidine nitrogen using 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) and (2) introducing the pyrazole-methyl group via nucleophilic substitution or Mitsunobu reaction. For the latter, pre-functionalizing the pyrazole (3,5-dimethyl-1H-pyrazole) with a chloromethyl group improves reactivity. Post-synthetic purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization .

Basic: How should researchers address solubility limitations during in vitro assays?

Answer:
Due to the hydrophobic trifluoromethoxy and sulfonyl groups, solubility in aqueous buffers is challenging. Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. For pH-sensitive studies, prepare stock solutions in 0.1 M HCl or NaOH (with stability validation via HPLC). Dynamic light scattering (DLS) is recommended to confirm absence of aggregates in assay buffers .

Advanced: How can computational tools optimize reaction conditions for scale-up synthesis?

Answer:
Quantum chemical calculations (e.g., DFT for transition-state analysis) predict optimal reaction pathways, while molecular dynamics simulations model solvent effects. For example, ICReDD’s workflow combines these with Bayesian optimization to narrow down solvent/base combinations, reducing trial-and-error iterations. Tools like Gaussian or ORCA are paired with experimental validation via in situ FTIR or LC-MS monitoring .

Advanced: What strategies resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

Answer:
Contradictions often arise from assay conditions (e.g., protein concentration, buffer ionic strength). Standardize protocols using reference inhibitors (e.g., PF-06465469 for phosphatase studies) and employ statistical design of experiments (DoE) to identify critical variables. Orthogonal assays (SPR, ITC) validate binding kinetics, while meta-analysis of published data adjusts for batch effects .

Basic: What analytical techniques confirm structural integrity and purity?

Answer:

  • NMR: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) verifies substitution patterns (e.g., sulfonyl proton absence at δ 3.1–3.3 ppm).
  • HPLC: Reverse-phase C18 columns (gradient: 10–90% acetonitrile/0.1% TFA) with UV detection at 254 nm ensure ≥95% purity.
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of trifluoromethoxy group) .

Advanced: How to design SAR studies targeting the pyrazole-methyl moiety?

Answer:
Systematically substitute the 3,5-dimethyl groups with halogens (F, Cl) or electron-withdrawing groups (NO₂, CF₃) to probe steric/electronic effects. Use parallel synthesis (e.g., Ugi-azide reaction) for rapid library generation. Molecular docking (AutoDock Vina) against crystallographic targets (e.g., kinase PDB entries) prioritizes candidates for in vitro testing .

Basic: What safety protocols apply for handling this compound?

Answer:
Wear nitrile gloves and safety goggles due to potential irritancy (GHS Category 2). Store at room temperature in a desiccator (≤25°C, 40–50% RH). Dispose via incineration (≥1,000°C) for halogenated waste. Acute toxicity data should be cross-referenced with structurally similar sulfonamides (e.g., LD₅₀ in rodents) .

Advanced: How to mitigate metabolic instability in preclinical studies?

Answer:
Identify metabolic soft spots via liver microsome assays (human/rodent) with LC-HRMS metabolite ID. Introduce deuterium at labile C-H bonds (e.g., pyrazole methyl) or replace metabolically vulnerable groups (e.g., methyl with cyclopropyl). Pharmacokinetic modeling (GastroPlus) guides dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.